
Chloro(trimethyl)silane;dioxosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, chlorotrimethyl-, hydrolysis products with silica is a compound formed through the hydrolysis of chlorotrimethylsilane in the presence of silica. This compound is widely used in various industrial applications due to its unique properties, such as its ability to form strong bonds with both organic and inorganic materials. The hydrolysis process results in the formation of silanol groups, which can further react to form siloxane bonds, providing enhanced stability and functionality to the material.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of silane, chlorotrimethyl-, hydrolysis products with silica typically involves the hydrolysis of chlorotrimethylsilane in the presence of silica. The reaction can be represented as follows:
(CH3)3SiCl+H2O→(CH3)3SiOH+HCl
The silanol groups formed can further condense to form siloxane bonds:
2(CH3)3SiOH→(CH3)3SiOSi(CH3)3+H2O
The reaction conditions often include the use of a catalyst to enhance the hydrolysis and condensation processes. Common catalysts include acids or bases, which can accelerate the reaction rates.
Industrial Production Methods
In industrial settings, the production of silane, chlorotrimethyl-, hydrolysis products with silica involves large-scale hydrolysis reactors where chlorotrimethylsilane is mixed with water and silica under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete hydrolysis and condensation. The resulting product is then purified and processed to obtain the desired material with specific properties.
Análisis De Reacciones Químicas
Types of Reactions
Silane, chlorotrimethyl-, hydrolysis products with silica undergoes several types of chemical reactions, including:
Hydrolysis: The initial reaction with water to form silanol groups.
Condensation: The formation of siloxane bonds from silanol groups.
Substitution: Reactions where the chlorine atom in chlorotrimethylsilane is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis and various catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and properties of the final product.
Major Products Formed
The major products formed from these reactions include silanol groups and siloxane bonds, which contribute to the enhanced stability and functionality of the material. The presence of silica in the reaction mixture also provides additional reinforcement and structural integrity to the final product.
Aplicaciones Científicas De Investigación
Silane, chlorotrimethyl-, hydrolysis products with silica has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance and durability.
Mecanismo De Acción
The mechanism of action of silane, chlorotrimethyl-, hydrolysis products with silica involves the formation of strong covalent bonds between the silanol groups and the surface of the material being treated. This results in the formation of a stable and durable coating that enhances the material’s properties. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on the surface of the material, leading to the formation of siloxane bonds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to silane, chlorotrimethyl-, hydrolysis products with silica include other silane coupling agents such as:
Bis(3-triethoxysilylpropyl)-tetrasulfide (TESPT): Used in rubber compounding for tire manufacturing.
3-(Trimethoxysilyl)propyl methacrylate: Employed in polymer processing and surface modification.
Uniqueness
Silane, chlorotrimethyl-, hydrolysis products with silica is unique due to its ability to form strong bonds with both organic and inorganic materials, providing enhanced stability and functionality. Its hydrolysis and condensation reactions result in the formation of siloxane bonds, which contribute to the material’s durability and performance in various applications.
Propiedades
Número CAS |
71889-01-5 |
|---|---|
Fórmula molecular |
C3H9ClO2Si2 |
Peso molecular |
168.72 g/mol |
Nombre IUPAC |
chloro(trimethyl)silane;dioxosilane |
InChI |
InChI=1S/C3H9ClSi.O2Si/c1-5(2,3)4;1-3-2/h1-3H3; |
Clave InChI |
TWTJFKUCGTZMBF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)Cl.O=[Si]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




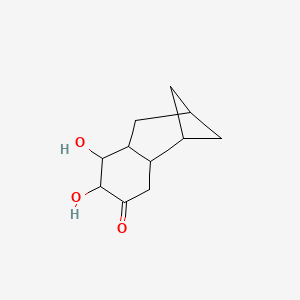
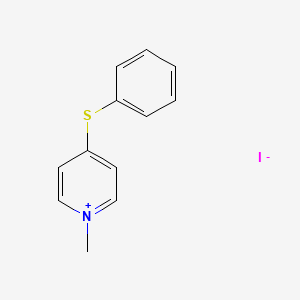
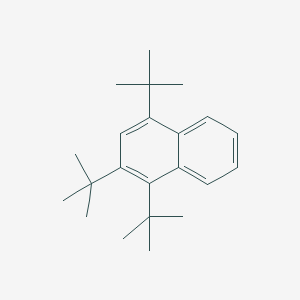
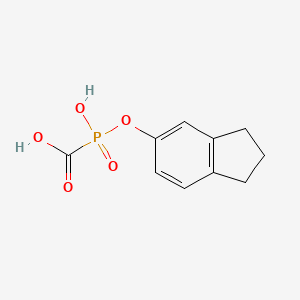
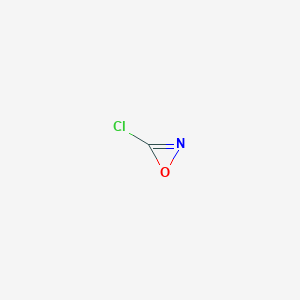

![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)

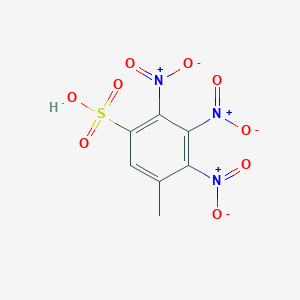
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)


